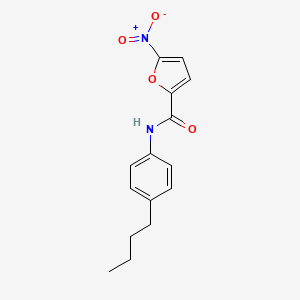

N-(4-butylphenyl)-5-nitro-2-furancarboxamide

概要

説明

C-170は、インターフェロン遺伝子刺激因子(STING)の低分子阻害剤です。STINGに結合し、そのパルミトイル化を阻害し、TANK結合キナーゼ1(TBK1)の動員とリン酸化を阻害する能力で知られています。 この化合物は、ヒトおよびマウスのSTING媒介インターフェロン-βレポーター活性を選択的に減少させます .

準備方法

合成経路および反応条件

C-170の合成には、コア構造の調製とそれに続く官能基化を含むいくつかのステップが含まれます。主なステップには以下が含まれます。

コア構造の形成: C-170のコア構造は、芳香族化合物とニトロ化を含む一連の反応によって合成されます。

官能基化: 次に、コア構造は、所望の化学的特性を実現するために、さまざまな置換基を導入することによって官能基化されます。

工業生産方法

C-170の工業生産には、実験室合成プロセスをスケールアップすることが含まれます。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 このプロセスには、結晶化やクロマトグラフィーなどの精製ステップも含まれ、必要な仕様を満たす最終製品が得られます .

化学反応の分析

反応の種類

C-170は、以下を含むいくつかの種類の化学反応を起こします。

酸化: C-170は、特定の条件下で酸化されて、さまざまな酸化誘導体に変換することができます。

還元: 還元反応は、C-170に存在する官能基を修飾するために使用できます。

置換: C-170は、1つ以上の置換基が他の官能基と置き換えられる置換反応を受ける可能性があります。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、制御された条件下で、ハロゲンや求核剤などの試薬をしばしば伴います。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性があり、置換反応はさまざまな置換化合物を生成する可能性があります .

科学研究への応用

C-170は、以下を含む幅広い科学研究への応用を持っています。

化学: STING経路とその免疫応答における役割を研究するためのツール化合物として使用されます。

生物学: STING媒介シグナル伝達の分子機構を理解するために研究で使用されます。

医学: 自己免疫疾患や癌などの免疫系に関連する疾患の治療における潜在的な治療応用について調査されています。

科学的研究の応用

N-(4-butylphenyl)-5-nitro-2-furancarboxamide is a furan derivative with potential applications as an antimicrobial and anticancer agent . Furans, or oxygen-containing heterocycles, have been studied for various therapeutic activities .

Antimicrobial Applications

- Antimicrobial Activity: Several furan derivatives have demonstrated antimicrobial activity against various microorganisms. These include yeast, filamentous fungi, bacteria, and algae .

- Specific Examples:

- Furan 3-carboxamide derivatives .

- 1-benzoyl-3-furan-2-ylmethyl-thiourea .

- (E)-3-(2-(furan-ylmethylene)hydrazinyl)-3-oxo-N-(thiazol-2yl) propanamide .

- 2, 3a, 8b-tri-hydroxy-3-(thiophen-2-yl-carbonyl)-2-(trifluoromethyl)-2, 3, 3a, 8b-tetra-hydro-4H-indeno[1, 2-b] furan-4-one, which showed broad-spectrum activity against gram-positive and gram-negative bacteria .

- Alkoxy-[5-(furan-2-yl)-2-(benzyloxy)-phenyl-4,5-dihdro-1H-pyrazole-1-carbothioamide and 5-(furan-2-yl)-1-[2-naphthalen-2-yl-methoxy)-phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, which showed activity against A. hydrophila, Y. enterocolitica, L. monocytogenes, and S. aureus .

- Nitrofurazone: Nitrofurazone (5-nitro-2-furaldehyde semicarbazone) is a broad-spectrum nitrofuran antibiotic used in aquaculture and animal husbandry to treat protozoan and bacterial infections . However, its use has been banned in some regions due to potential carcinogenic and mutagenic effects .

Anticancer Applications

- Anticancer Activity: Some furan derivatives exhibit anticancer activity against various tumor cell lines .

- Specific Examples:

- 2-[5-(5-(4-chlorophenyl) furan-2-yl)-methylene)-4-oxythioxothiazolidine-3-yl] acetic acid derivatives .

- 1-(3’, 4’, 5’-trimethoxy) phenyl naphtha [2, 1-b] furan .

- 4, 11-bis [(2-aminoethyl) amino] anthrax [2, 3-b] furan-5, 10-diones, which potently killed mammalian tumor cell lines, including resistant variants .

- Furan lignans, which showed anticancer activity against QGY-7701 and HeLa cell lines .

- 2, 5-bis (3’-indolyl) furans and 3,5-bis (3’-indolyl) isoxazoles, which showed antiproliferative activity in vitro against diverse human tumor cell lines .

Other Therapeutic Applications

- Analgesic and Anti-inflammatory Agents:

- 1-furan-2-yl-3-pyridin-2-yl-propenone, a dual inhibitor of COX/5-LOX, may benefit inflammation and pain management through dual inhibition of COX and LOX .

- 5-aryl-3-[(2-chloroquinolin-3-yl) methylene] furan-2(3H)-ones showed potent anti-inflammatory activity .

- 2-(furan-2-yl)-4-phenoxyquinolines, particularly 4-{4-[(2-furan-2-yl)-quinolin-4-yloxy]-phenyl}-but-3-en-2-one, exhibited anti-inflammatory activity .

- CNS Active Agents:

- Cytoprotective Agents:

- Miscellaneous Therapeutic Agents:

- 6b, 11b-Dihydroxy-6b, 11b-dihydo-7H-indeno-[1, 2-b]_naphtho-[2, 1-d] furan-7-one showed antioxidant, 5-lipogenase inhibitory, anti-inflammatory, and peripheral analgesic activities, with a non-ulcerogenic effect for immune pathogenic chronic inflammatory conditions .

- 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-1) propenone suppressed various proinflammatory .

作用機序

C-170は、STINGタンパク質に結合し、そのパルミトイル化を阻害し、TANK結合キナーゼ1(TBK1)の動員とリン酸化を阻害することによって効果を発揮します。この阻害は、インターフェロン調節因子3(IRF3)の活性化の減少とそれに続くインターフェロン-βの産生につながります。 関与する分子標的および経路には、STING-TBK1-IRF3シグナル伝達軸が含まれます .

類似の化合物との比較

類似の化合物

C-171: 類似の作用機序を持つ別のSTING阻害剤。

C-176: STING経路を標的とするが、化学的性質が異なる化合物。

H-151: C-170と比較して、異なる構造的特徴を持つSTING阻害剤。

C-170の独自性

C-170は、STINGタンパク質に対する特異的な結合親和性と選択性により、独自の特徴を持っています。 これは、同じ共有結合修飾を通じてヒトおよびマウスのSTINGを効率的に阻害するため、STING媒介シグナル伝達とその治療の可能性を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

C-171: Another STING inhibitor with a similar mechanism of action.

C-176: A compound that also targets the STING pathway but with different chemical properties.

H-151: A STING inhibitor with distinct structural features compared to C-170.

Uniqueness of C-170

C-170 is unique due to its specific binding affinity and selectivity for the STING protein. It efficiently inhibits both human and mouse STING through the same covalent modification, making it a valuable tool for studying STING-mediated signaling and its therapeutic potential .

生物活性

N-(4-butylphenyl)-5-nitro-2-furancarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitrofuran derivatives. The structural formula can be represented as follows:

Key Features

- Functional Groups : Contains a nitro group (-NO2) and a furan ring, which are critical for its biological activity.

- Molecular Weight : Approximately 250.26 g/mol.

Antimicrobial Properties

Research indicates that nitrofuran derivatives exhibit significant antimicrobial activities. A study highlighted the effectiveness of various furan derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. This compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antibacterial agent .

Anticancer Activity

Furan derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation .

The biological activity of this compound can be attributed to:

- DNA Interaction : The nitro group can form reactive intermediates that interact with DNA, leading to strand breaks.

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell metabolism.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of nitrofuran derivatives, including this compound, showed a dose-dependent inhibition of bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 25 µM, with mechanisms involving caspase activation .

Safety and Toxicity

While the compound exhibits beneficial biological activities, toxicity assessments are crucial. Preliminary studies suggest moderate toxicity profiles; however, further research is needed to establish safety margins and therapeutic indices.

Comparative Biological Activity Table

| Compound | Activity Type | MIC (µg/mL) | Cell Line Tested | Effect Observed |

|---|---|---|---|---|

| This compound | Antimicrobial | 10-50 | E. coli | Bacterial growth inhibition |

| Similar Furan Derivative | Anticancer | 25 | HeLa | Induction of apoptosis |

| Other Nitrofuran Derivatives | Antimicrobial | 15 | S. aureus | Bacterial growth inhibition |

特性

IUPAC Name |

N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVOHFICEFYHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。